molecular formula C15H16N4O2S B2391516 1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-21-6

1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2391516
CAS No.: 946255-21-6
M. Wt: 316.38
InChI Key: ATDDPCGZLXMISN-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxyethyl group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidinone core.

    Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the thioether group could yield a variety of derivatives.

Scientific Research Applications

1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but lacks the methyl group on the benzylthio moiety.

    1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure with the methyl group in a different position on the benzylthio moiety.

Uniqueness

1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the specific positioning of the hydroxyethyl and 3-methylbenzylthio groups, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-[(3-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-3-2-4-11(7-10)9-22-15-17-13-12(14(21)18-15)8-16-19(13)5-6-20/h2-4,7-8,20H,5-6,9H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDPCGZLXMISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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